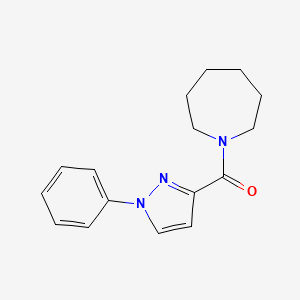![molecular formula C17H21N3O2 B7511369 [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone is a chemical compound that has gained immense scientific interest due to its potential applications in the field of drug discovery and development. This compound has been the subject of numerous research studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and future directions for scientific research.
Wirkmechanismus
The mechanism of action of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone is not fully understood. However, research studies have shown that this compound interacts with various cellular targets, including enzymes and receptors, leading to the modulation of various cellular processes. This has been attributed to the presence of the benzimidazole and piperidine moieties in the compound, which are known to exhibit potent biological activity.
Biochemical and Physiological Effects
Research studies have shown that [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone exhibits potent biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of infectious agents. Additionally, this compound has been shown to exhibit good pharmacokinetic properties, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone in lab experiments include its potent activity against various disease targets, its good pharmacokinetic properties, and its potential for drug development. However, the limitations of this compound include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for scientific research on [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone. These include:
1. Further exploration of the mechanism of action of this compound to better understand its cellular targets and mode of action.
2. Development of analogs of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone with improved pharmacokinetic properties and efficacy.
3. Evaluation of the potential of this compound for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
4. Investigation of the potential of this compound as a lead compound for drug development.
5. Exploration of the structure-activity relationship of this compound to identify key structural features responsible for its biological activity.
Conclusion
In conclusion, [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone is a chemical compound that has shown promising results in scientific research for its potential applications in drug discovery and development. This compound exhibits potent activity against various disease targets and exhibits good pharmacokinetic properties, making it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential for the treatment of various diseases.
Synthesemethoden
The synthesis of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone involves the reaction of 2-(2-formylphenyl)-1H-benzimidazole with piperidine and 2-(oxolan-2-yl)acetic acid in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone has been studied extensively for its potential applications in drug discovery and development. Research studies have shown that this compound exhibits potent activity against various disease targets, including cancer, inflammation, and infectious diseases. This has led to the development of several analogs of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone, which have shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(15-8-4-10-22-15)20-9-3-5-12(11-20)16-18-13-6-1-2-7-14(13)19-16/h1-2,6-7,12,15H,3-5,8-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUCRGRXXJNJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCCO2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)

![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)

![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)

